molecular formula C8H9BrClNO B12967891 (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol

(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol

Cat. No.: B12967891
M. Wt: 250.52 g/mol
InChI Key: PUIYJAKPFORUNO-MRVPVSSYSA-N
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Description

(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol is a chiral amino alcohol of high interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, or "builder," for the construction of more complex molecules. Its molecular structure incorporates both an amino group and a hydroxyl group on a chiral center, adjacent to an aryl ring system containing bromo and chloro substituents. The bromine and chlorine atoms on the phenyl ring act as reactive handles, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions, which is a common strategy in advanced synthesis . This makes the compound particularly valuable for creating molecular libraries for drug discovery and the development of materials science. The chiral (S)-configuration is critical for studying stereoselective reactions and for the synthesis of potential active pharmaceutical ingredients (APIs) where the spatial orientation of the molecule determines its biological activity. As a key intermediate, its applications are primarily found in the research and development of new therapeutic agents, ligands for catalysis, and specialized polymers. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

PUIYJAKPFORUNO-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

(a) Halogen Type and Position
  • (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol (): This analog replaces bromine with chlorine and introduces fluorine at position 3. Such substitutions could alter binding kinetics in enzyme-active sites .
  • (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (): The 3-fluoro-2-methylphenyl group introduces both a halogen and an alkyl substituent. This highlights how hybrid substituents balance solubility and target affinity .
(b) Dichlorobenzyl Amino Acid Derivatives ():
  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid demonstrate that chlorine positioning (2,4 vs. 2,6) minimally affects IC50 values (similar potency) but alters interaction geometries. For example, hydrogen bond lengths with Gln215 differ (2.202 Å vs. 1.961 Å), suggesting substituent positioning fine-tunes binding stability .
Table 1: Key Structural and Interaction Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Interactions
(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol Br (3), Cl (5) ~250.5 (free base)* Not reported; inferred steric/electronic effects from halogens
(S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol Cl (3), F (5) ~218.6 Potential stronger H-bonding (F) vs. Br/Cl; reduced steric bulk
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Cl (2,4) ~292.1 H-bond: 2.202 Å (Gln215); π–π: 4.127 Å (Tyr201)

*Calculated from formula C₈H₉BrClNO.

Stereochemical Considerations

The R-enantiomer of the target compound, (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride (), underscores the importance of chirality. Enantiomers often exhibit divergent biological activities due to mismatched binding with chiral enzyme pockets. While activity data are unavailable, the S-configuration is typically prioritized in drug design for optimized target complementarity .

Pharmacological Implications

  • Chlorine balances electronic withdrawal and steric bulk, while fluorine optimizes polar interactions .
  • Substituent Positioning : Meta and para halogen placements (e.g., 3-Br, 5-Cl) minimize steric clashes in planar binding sites, as seen in collagenase inhibitors (). Ortho substituents (e.g., 2-methyl in ) may hinder rotation or induce conformational strain .

Biological Activity

(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a central amino group attached to a secondary alcohol, along with a phenyl ring that is substituted with bromine and chlorine atoms. This unique configuration contributes to its biological activity by enhancing its binding affinity to various biological targets.

Biological Activities

Research indicates that (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to modulate enzyme activity, impacting various biochemical pathways. Its ability to bind effectively to specific enzymes suggests potential as an enzyme inhibitor in therapeutic contexts.
  • Anti-inflammatory Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Anticancer Activity : Investigations into the anticancer properties of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol reveal its potential to inhibit cancer cell proliferation. The presence of halogen substituents enhances its activity against specific cancer cell lines by altering signaling pathways involved in tumor growth.
  • Antimicrobial Activity : Some studies have suggested that derivatives of this compound may exhibit selective antimicrobial activity, particularly against certain pathogens like Chlamydia spp. .

The mechanism of action of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol involves interactions with specific molecular targets, including:

  • Enzyme Active Sites : The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, modulating their activity.
  • Receptor Interactions : Depending on structural modifications, the compound can act as either an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
(S)-2-amino-2-(3-bromo-4-fluorophenyl)ethanolSimilar amino and hydroxyl groupsContains fluorine instead of chlorine
(S)-2-amino-2-(3-bromo-4-methylphenyl)ethanolSimilar core structureMethyl group instead of chlorine
(S)-2-amino-2-(3-bromo-4-nitrophenyl)ethanolSimilar core structureNitro group introduces different electronic properties

The combination of both bromine and chlorine substituents on the phenyl ring gives this compound distinct electronic and steric properties, enhancing its value in medicinal chemistry compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol:

  • Anticancer Activity Study : A recent study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations.
  • Anti-inflammatory Effects : In vitro assays showed that (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. Results indicated that it could effectively inhibit target enzymes at nanomolar concentrations.

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